![molecular formula C14H10BrN3O2 B5524421 4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5524421.png)

4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 4-{5-[(4-Bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves complex reactions that often require catalysts like palladium to facilitate cascade reactions. For instance, the synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones from 2-(2-bromophenyl)imidazo[1,2-a]pyridines showcases the intricate steps involved, including C-H bond activation and CO insertion (Zhang, Fan, & Zhang, 2016).

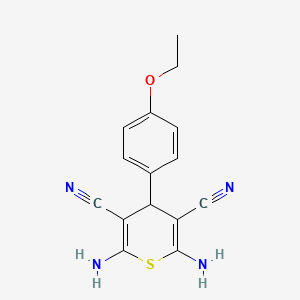

Molecular Structure Analysis

The molecular structure of compounds within this category often features complex fused rings and heterocyclic systems. Studies involving single-crystal X-ray diffraction and spectroscopic methods, such as FT-IR, are crucial for determining the precise structure. For example, the characterization of novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) through spectral data and theoretical calculations highlights the importance of these methods (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

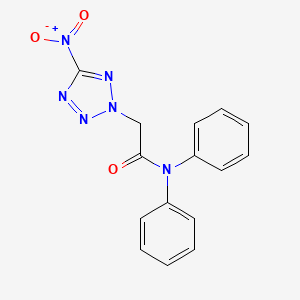

Chemical reactions involving 4-{5-[(4-Bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine derivatives are varied, ranging from ring closures to nucleophilic attacks. The reactivity of such compounds can be influenced significantly by their molecular structure, as seen in the formation of 1,3,4-oxadiazoles and pyridines through specific synthetic pathways. Reactivity descriptors and bond analysis, such as those conducted using natural bond orbital (NBO) analysis, provide insight into the chemical behavior of these molecules (Eshimbetov, Tojiyev, & Zi̇yaev, 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Novel Derivatives and Their Properties : Research into 1,3,4-oxadiazole derivatives, such as the one mentioned, has shown significant interest due to their diverse applications. For instance, studies on 1,3,4-Oxadiazolecopper(II) derivatives derived from thiosemicarbazone complexes highlight the synthesis of complex compounds with potential for varied applications, including magnetic and structural properties (Gómez-Saiz et al., 2003).

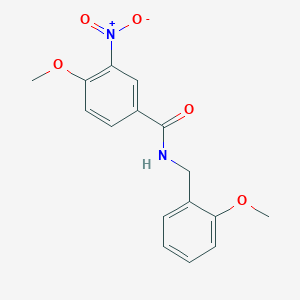

Antimicrobial Activities : Compounds incorporating 1,2,4-oxadiazol-3-yl structures have been evaluated for their antimicrobial activities. For example, synthesis and microbiological evaluation of new Naphthalene-1,4-diones with oxadiazole fragments showed potential antibacterial and antifungal activities, indicating their relevance in developing new antimicrobial agents (Voskienė et al., 2012).

Material Science and Catalysis

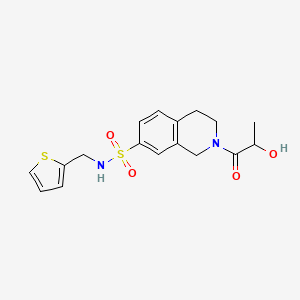

- Corrosion Inhibition : Aryl pyrazolo pyridines, which share a structural similarity with the compound , have been studied for their corrosion inhibition properties on metals in acidic environments. This application is crucial for protecting industrial machinery and infrastructure from corrosion-related damage (Sudheer & Quraishi, 2015).

Eigenschaften

IUPAC Name |

5-[(4-bromophenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O2/c15-11-1-3-12(4-2-11)19-9-13-17-14(18-20-13)10-5-7-16-8-6-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOUCPNNCCULIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=NC(=NO2)C3=CC=NC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2-chlorobenzoyl)amino]methyl 4-chlorobenzoate](/img/structure/B5524345.png)

![2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5524350.png)

![2-(1-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5524363.png)

![4-[2-iodo-1-methoxy-1-(2-nitro-1H-imidazol-1-yl)ethyl]pyridine](/img/structure/B5524370.png)

![2-chloro-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}benzohydrazide](/img/structure/B5524380.png)

![2-(1-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5524384.png)

![3-methyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5524390.png)

![2-[(1,1-dioxido-1-benzothien-3-yl)thio]-4,6-dimethylpyrimidine](/img/structure/B5524422.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B5524430.png)

![1-methyl-N-[3-methyl-1-(3-pyridinyl)butyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5524437.png)